molecular formula C13H11F3N2O3S B1412313 4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide CAS No. 1858252-06-8

4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide

Cat. No.: B1412313
CAS No.: 1858252-06-8
M. Wt: 332.3 g/mol
InChI Key: HYYZEQOLPICLDG-UHFFFAOYSA-N
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Description

4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide is an organic compound that features both amino and trifluoromethyl groups attached to a phenoxybenzenesulfonamide structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with a suitable phenol derivative in the presence of a base such as potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using hydrazine.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of nitro groups can regenerate the amino compound.

Mechanism of Action

The mechanism of action of 4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide is unique due to its combination of trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. This makes it particularly valuable in the synthesis of high-performance materials and as a potential therapeutic agent.

Properties

IUPAC Name

4-[4-amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O3S/c14-13(15,16)11-7-8(17)1-6-12(11)21-9-2-4-10(5-3-9)22(18,19)20/h1-7H,17H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYZEQOLPICLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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